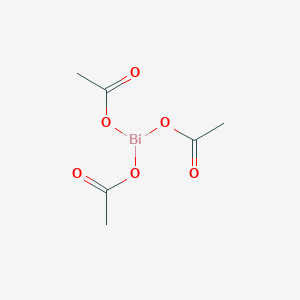![molecular formula C24H27BrO2P+ B12062351 [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide](/img/structure/B12062351.png)
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a triphenylphosphanium group, which is known for its applications in organic synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method includes the use of [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] bromide as the alkylating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient stirring and temperature control systems to optimize yield and purity.
化学反応の分析
Types of Reactions
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenylphosphanium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted triphenylphosphanium compounds .
科学的研究の応用
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
作用機序
The mechanism of action of [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide involves its interaction with biological molecules such as proteins and enzymes. The compound can bind to these molecules, leading to changes in their structure and function. This interaction can result in various biochemical and physiological effects, depending on the specific molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Some compounds similar to [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide include:
- 1-[(2-methylpropan-2-yl)oxy]propan-2-one
- 2-[3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the triphenylphosphanium group with the [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.
特性
分子式 |
C24H27BrO2P+ |
|---|---|
分子量 |
458.3 g/mol |
IUPAC名 |
[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C24H26O2P.BrH/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1; |
InChIキー |
ZGLFRTJDWWKIAK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12062285.png)






![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)



![(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12062340.png)
![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)
